REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2].N[C:14]1[CH:19]=CC=CN=1>C(#N)C>[N:10]1[CH:11]=[CH:12][CH:19]=[CH:14][C:9]=1[NH:8][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[S:2]
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Name
|
|
Quantity
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9.9 g
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Type
|
reactant
|
Smiles
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C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting solution was evaporated to a black oil
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Type
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CUSTOM
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Details
|
triturated with hexane
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NC(=S)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |